![molecular formula C22H18N4O4S B3743975 4,4'-sulfonylbis{2-[(1H-pyrrol-2-ylmethylene)amino]phenol}](/img/structure/B3743975.png)
4,4'-sulfonylbis{2-[(1H-pyrrol-2-ylmethylene)amino]phenol}
Übersicht
Beschreibung
‘4,4’-sulfonylbis{2-[(1H-pyrrol-2-ylmethylene)amino]phenol}' is a chemical compound used in scientific research for its potential therapeutic properties. The compound is synthesized through a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of ‘4,4’-sulfonylbis{2-[(1H-pyrrol-2-ylmethylene)amino]phenol}' is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and reducing oxidative stress in cells. The compound has been shown to increase the activity of antioxidant enzymes and reduce the production of reactive oxygen species.
Biochemical and Physiological Effects
‘4,4’-sulfonylbis{2-[(1H-pyrrol-2-ylmethylene)amino]phenol}' has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the activity of certain enzymes. The compound has also been shown to have antioxidant properties by increasing the activity of antioxidant enzymes and reducing oxidative stress in cells. Additionally, ‘4,4’-sulfonylbis{2-[(1H-pyrrol-2-ylmethylene)amino]phenol}' has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ‘4,4’-sulfonylbis{2-[(1H-pyrrol-2-ylmethylene)amino]phenol}' in lab experiments is its potential therapeutic properties. The compound has been shown to have anti-inflammatory, antioxidant, and antitumor activities, making it a promising candidate for further research. However, one limitation of using ‘4,4’-sulfonylbis{2-[(1H-pyrrol-2-ylmethylene)amino]phenol}' is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on ‘4,4’-sulfonylbis{2-[(1H-pyrrol-2-ylmethylene)amino]phenol}'. One direction is to further study its mechanism of action to better understand how it works. Another direction is to test its potential therapeutic properties in vivo to determine its efficacy and safety. Additionally, researchers can explore the use of ‘4,4’-sulfonylbis{2-[(1H-pyrrol-2-ylmethylene)amino]phenol}' in combination with other compounds to enhance its therapeutic effects. Finally, future research can focus on developing methods to increase the solubility of ‘4,4’-sulfonylbis{2-[(1H-pyrrol-2-ylmethylene)amino]phenol}' to make it more practical for use in experiments.
Conclusion
‘4,4’-sulfonylbis{2-[(1H-pyrrol-2-ylmethylene)amino]phenol}' is a chemical compound used in scientific research for its potential therapeutic properties. The compound is synthesized through a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. Further research is needed to fully understand the potential therapeutic properties of ‘4,4’-sulfonylbis{2-[(1H-pyrrol-2-ylmethylene)amino]phenol}' and to develop methods to enhance its efficacy and practicality for use in experiments.
Wissenschaftliche Forschungsanwendungen
‘4,4’-sulfonylbis{2-[(1H-pyrrol-2-ylmethylene)amino]phenol}' has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and antitumor activities. The compound has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and reduce inflammation.
Eigenschaften
IUPAC Name |
4-[4-hydroxy-3-(1H-pyrrol-2-ylmethylideneamino)phenyl]sulfonyl-2-(1H-pyrrol-2-ylmethylideneamino)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c27-21-7-5-17(11-19(21)25-13-15-3-1-9-23-15)31(29,30)18-6-8-22(28)20(12-18)26-14-16-4-2-10-24-16/h1-14,23-24,27-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPUOLQWDAGEFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=NC2=C(C=CC(=C2)S(=O)(=O)C3=CC(=C(C=C3)O)N=CC4=CC=CN4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Sulfonylbis{2-[(1H-pyrrol-2-ylmethylene)amino]phenol} | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B3743909.png)
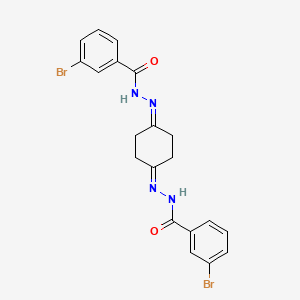
![2-isopropyl-1,3-bis[(4-methylphenyl)sulfonyl]imidazolidine](/img/structure/B3743926.png)
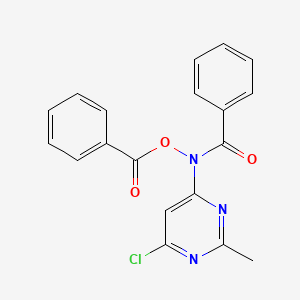
![4-(1-methylbenzo[f]quinolin-3-yl)aniline](/img/structure/B3743955.png)
![4-(4-methylphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B3743962.png)
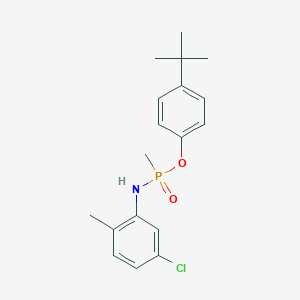
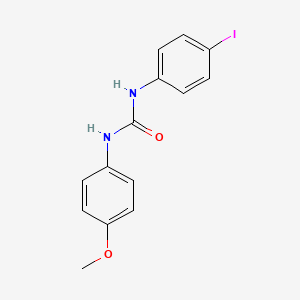
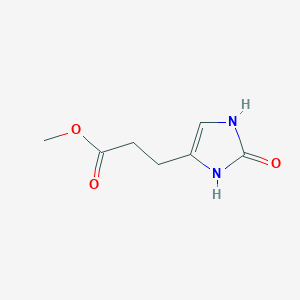
![N,N'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]diacetamide](/img/structure/B3743984.png)
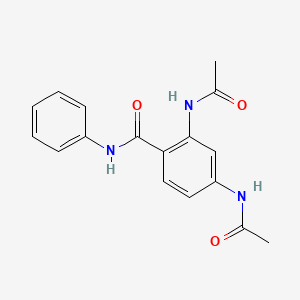
![ethyl 2-{[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]amino}benzoate](/img/structure/B3743990.png)
![1,1'-[1,4-phenylenebis(oxy-4,1-phenylene)]di(2,5-pyrrolidinedione)](/img/structure/B3743996.png)